2-(Morpholin-4-yl)-benzo[h]chromen-4-one, also known as NU7026, is a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-Morpholin-4-yl-benzo_h_chromen-4-one. DNA-PK is a critical enzyme involved in the repair of double-strand DNA breaks, a type of DNA damage that can lead to cell death and cancer development ). By inhibiting DNA-PK, NU7026 has the potential to be a therapeutic agent for cancer treatment.
NU7026 is a potent inhibitor of DNA-dependent protein kinase, a critical enzyme involved in the non-homologous end-joining (NHEJ) pathway of DNA repair. This compound is characterized by its ability to enhance the sensitivity of cancer cells to radiation and certain chemotherapeutic agents by inhibiting the repair of DNA double-strand breaks. The molecular structure of NU7026 allows it to selectively target DNA-dependent protein kinase with an IC50 value of 0.23 μM, making it significantly more effective than many other inhibitors in this category .
Information regarding the safety hazards of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is scarce in scientific literature. As a general precaution, standard laboratory safety protocols should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) [].
NU7026 primarily functions through competitive inhibition of DNA-dependent protein kinase activity, thereby disrupting its role in DNA repair mechanisms. When cells are exposed to ionizing radiation, NU7026 enhances the accumulation of DNA damage markers such as γH2AX, indicating increased levels of unrepaired DNA double-strand breaks . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including gastric and ovarian cancers .
The biological activity of NU7026 has been extensively studied in vitro and in vivo. It has been shown to:
The synthesis of NU7026 involves multiple steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods include:
NU7026 has several applications in cancer research and treatment strategies:
NU7026 has been studied for its interactions with various cellular pathways and compounds:
Several compounds share structural or functional similarities with NU7026, particularly as inhibitors of DNA-dependent protein kinase or related pathways. Below is a comparison highlighting their unique features:
Compound | Mechanism | IC50 Value | Unique Features |
---|---|---|---|
NU7026 | DNA-PK inhibitor | 0.23 μM | Selective for DNA-PK; enhances radiosensitivity |
LY294002 | PI3K inhibitor | 0.1 μM | Broad-spectrum PI3K inhibition; less selective |
KU-0063794 | mTOR inhibitor | 0.1 μM | Targets mTOR pathway; impacts growth factor signaling |
AG14361 | PARP inhibitor | 0.8 μM | Enhances sensitivity to DNA damage; works synergistically with NU7026 |
NU7107 | Modified derivative of NU7026 | >10 μM | Weaker at inhibiting DNA-PK; improved pharmacokinetics |
NU7026 stands out due to its high selectivity for DNA-dependent protein kinase and its significant role in enhancing the effectiveness of radiotherapy and chemotherapy.
NU7026, chemically designated as 2-(morpholin-4-yl)-benzo[h]chromen-4-one, is a synthetic small-molecule inhibitor with a molecular formula of C₁₇H₁₅NO₃ and a molecular weight of 281.31 g/mol. The compound features a benzochromenone core fused to a naphthyl group, with a morpholine substituent at the 2-position of the chromenone ring. This planar aromatic system facilitates interactions with the ATP-binding pocket of target kinases, while the morpholine ring contributes to solubility and metabolic stability.
Key structural attributes include:
Table 1: Physicochemical Properties of NU7026
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅NO₃ |
Molecular Weight | 281.31 g/mol |
Solubility (DMSO) | 2.8 mg/mL (10 mM) |
logP | 2.9 |
Hydrogen Bond Acceptors | 4 |
NU7026 is synthesized via a multi-step route beginning with 5-bromo-2-hydroxyacetophenone. A Suzuki-Miyaura cross-coupling reaction introduces aryl groups at the 6-position of the chromenone core, followed by morpholine substitution. Critical synthetic intermediates include:
Derivatives such as NU7107 (2,6-dimethylmorpholine analog) and NU7031 (6-methoxy variant) were developed to improve metabolic stability. These modifications reduce hepatic clearance by 4-fold compared to NU7026, primarily by blocking oxidation at the morpholine ring’s C-2 and C-6 positions.
Table 2: Key Synthetic Derivatives of NU7026
Derivative | Modification | Metabolic Stability Improvement |
---|---|---|
NU7107 | 2,6-Dimethylmorpholine | 4-fold reduction in clearance |
NU7031 | 6-Methoxy substitution | Enhanced plasma half-life |
NU7026 exhibits potent inhibition of DNA-dependent protein kinase (DNA-PK), a critical enzyme in non-homologous end joining (NHEJ), with an IC₅₀ of 0.23 ± 0.01 μM. Mechanistically, it competes with ATP for binding to the kinase’s catalytic domain, as evidenced by:
The compound’s efficacy in disrupting DNA repair is demonstrated by:
NU7026 shows >60-fold selectivity for DNA-PK over phosphatidylinositol 3-kinase (PI3K), with an IC₅₀ of 13 ± 3 μM for the latter. No significant inhibition is observed against ataxia-telangiectasia mutated (ATM) or ATM- and Rad3-related (ATR) kinases at concentrations up to 100 μM. Structural determinants of selectivity include:
Table 3: Kinase Selectivity Profile of NU7026
Kinase | IC₅₀ (μM) | Selectivity Ratio (vs. DNA-PK) |
---|---|---|
DNA-PK | 0.23 | 1 |
PI3K | 13 | 56.5 |
ATM | >100 | >434 |
ATR | >100 | >434 |
In vitro assays confirm this selectivity: